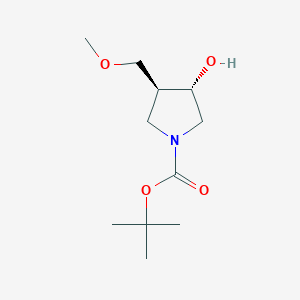

tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxyl group at the 3-position, a methoxymethyl substituent at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. Its stereochemistry (3S,4S) plays a critical role in its biological and chemical properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for β-turn mimetics and sp³-rich scaffolds . The Boc group enhances solubility in organic solvents and stabilizes the molecule during synthetic transformations.

Key structural attributes:

- Functional groups: Hydroxyl (polar, hydrogen-bond donor), methoxymethyl (ether linkage, moderate polarity), and Boc (bulky, protective).

- Stereochemistry: The (3S,4S) configuration ensures precise spatial orientation for target-specific interactions.

- Molecular formula: C₁₁H₂₁NO₄ (inferred from analogs in ).

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

NRWCGXRROLHAGQ-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)COC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)COC |

Origin of Product |

United States |

Preparation Methods

General Synthesis Approach

- Starting Materials: The synthesis often begins with appropriate pyrrolidine precursors.

- Reaction Conditions: Low temperatures are used to control the formation of the methoxymethyl group.

- Solvent Selection: The choice of solvent is crucial for optimizing yields and controlling reaction conditions.

Chemical Reactions

This compound can participate in various chemical reactions, including:

- Oxidation: Reagents like potassium permanganate or chromium trioxide may be used.

- Reduction: Typically utilizes lithium aluminum hydride or sodium borohydride.

- Substitution: Can involve various nucleophiles depending on the desired product.

Research Applications

This compound is used in biological research to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with biological molecules makes it a valuable tool in understanding complex biological processes.

Chemical Reactions Analysis

Oxidation Reactions

The secondary hydroxyl group at position 3 undergoes selective oxidation to form a ketone. Common oxidizing agents include:

| Reagent | Conditions | Product |

|---|---|---|

| Potassium permanganate | Acidic aqueous medium | tert-Butyl (3S,4S)-3-oxo-4-(methoxymethyl)pyrrolidine-1-carboxylate |

| Chromium trioxide | Acetic acid, 0–5°C | Same ketone product with reduced epimerization risk |

The methoxymethyl group remains stable under these conditions due to its ether linkage, avoiding undesired side reactions.

Reduction Reactions

The ester group can be reduced to a primary alcohol while preserving stereochemistry:

| Reagent | Conditions | Product |

|---|---|---|

| Lithium aluminum hydride | Anhydrous THF, reflux | (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine |

| Sodium borohydride | Methanol, 25°C | Partial reduction observed with lower yields |

The tert-butyl carbamate (Boc) group is retained, enabling subsequent deprotection for further functionalization.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Etherification

Reaction with alkyl halides under basic conditions:

textCompound + R-X → tert-Butyl (3S,4S)-3-(R-oxy)-4-(methoxymethyl)pyrrolidine-1-carboxylate

Example: Methyl iodide in DMF with NaH yields the methyl ether derivative (85% yield).

Esterification

Acylation using anhydrides or acyl chlorides:

textCompound + Ac₂O → tert-Butyl (3S,4S)-3-acetoxy-4-(methoxymethyl)pyrrolidine-1-carboxylate

Pyridine is often used as a base to scavenge HCl.

Deprotection Reactions

The Boc group is cleaved under acidic conditions:

| Acid | Conditions | Product |

|---|---|---|

| Trifluoroacetic acid | DCM, 25°C, 2h | (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine |

| HCl (gaseous) | Dioxane, 0°C, 1h | Same product with minimal side reactions |

Deprotection exposes the pyrrolidine nitrogen for further reactions, such as reductive amination.

Hydrolysis of Methoxymethyl Group

Under strong acidic conditions, the methoxymethyl ether undergoes hydrolysis:

textH₃O⁺, H₂O, reflux → tert-Butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate

This reaction is critical for generating hydroxymethyl intermediates used in glycosylation studies .

Comparative Reactivity Insights

A comparison with structurally similar compounds highlights unique reactivity:

| Compound | Key Functional Group | Reactivity Difference |

|---|---|---|

| tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | Hydroxymethyl | Higher susceptibility to oxidation vs. methoxymethyl |

| tert-Butyl 4-(methoxycarbonyl)pyrrolidine-1-carboxylate | Methoxycarbonyl | Enhanced electrophilicity at carbonyl carbon |

Mechanistic Considerations

-

Steric Effects : The tert-butyl group shields the pyrrolidine nitrogen, directing reagents toward the C3 hydroxyl.

-

Hydrogen Bonding : The hydroxyl group stabilizes transition states in oxidation via hydrogen bonding with oxidizing agents.

-

Stereochemical Retention : Reactions predominantly proceed with retention of configuration due to the rigid bicyclic transition state .

Scientific Research Applications

tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of functional groups such as the hydroxyl and methoxymethyl groups allows for specific interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Key Properties

Methoxymethyl vs. Hydroxymethyl

- Methoxymethyl (Target Compound) : The ether group provides moderate polarity and stability against oxidation compared to hydroxymethyl analogs. This enhances compatibility with hydrophobic reaction environments .

- Hydroxymethyl () : The hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, making it suitable for aqueous-phase reactions but requiring protection during synthesis .

Hydroxyl vs. Amino Groups

- Hydroxyl (Target Compound) : Participates in hydrogen bonding and metal coordination, useful in catalysis and biomolecular recognition.

- Methylamino (): Introduces basicity (pKa ~10), enabling pH-dependent reactivity and salt formation, critical for ion-channel modulation .

Biological Activity

tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H21NO4

- Molecular Weight : 231.29 g/mol

- CAS Number : 858930-20-8

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's disease .

- Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit certain enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cognitive functions .

Table 1: Summary of Biological Assays

Neuroprotective Mechanisms

Research has indicated that this compound can protect against amyloid-beta toxicity in astrocytes. The compound significantly improved cell viability when co-administered with amyloid-beta peptides, suggesting a protective mechanism against neuroinflammation and oxidative damage .

Enzyme Inhibition Studies

In enzyme assays, the compound displayed potent inhibitory activity against acetylcholinesterase with an IC50 value of approximately 15.4 nM, indicating its potential use in treating cholinergic deficits associated with Alzheimer's disease .

In Vivo Efficacy

In vivo studies have demonstrated that administration of the compound in rodent models leads to enhanced cognitive functions as measured by performance on memory tasks. The results suggest that the compound may mitigate cognitive decline associated with neurodegeneration .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate, and how can stereochemical integrity be maintained during synthesis?

- Methodological Answer : The synthesis of this compound requires precise control of stereochemistry at the 3S and 4S positions. A common approach involves chiral auxiliaries or enantioselective catalysis. For example, the use of DIPEA (N,N-diisopropylethylamine) in coupling reactions can minimize racemization during carboxylate activation . Purification via flash chromatography (e.g., 0–100% EtOAc/hexane gradients) is critical to isolate the desired diastereomers. Monitoring reaction progress with LC-MS ensures intermediates are consumed before proceeding .

Q. How can researchers verify the purity and stereochemical configuration of this compound post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to confirm structural integrity and stereochemistry (e.g., coupling constants for hydroxy and methoxymethyl groups) .

- Chiral HPLC : To resolve enantiomers and assess enantiomeric excess.

- HRMS : High-resolution mass spectrometry for molecular formula validation .

- Polarimetry : Measurement of optical rotation to corroborate chiral centers .

Q. What solvents and reaction conditions are optimal for functionalizing the pyrrolidine ring without compromising the tert-butyl carbamate group?

- Methodological Answer : The tert-butyl carbamate (Boc) group is base-sensitive. Reactions should avoid strong bases (e.g., NaOH) and use mild conditions. Dichloromethane (DCM) or THF at 0–20°C with catalysts like DMAP (4-dimethylaminopyridine) are effective for sulfonylation or acylation . For hydroxyl group modifications (e.g., oxidation), TEMPO/NaOCl systems in acetonitrile/water mixtures preserve the Boc group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for similar pyrrolidine derivatives?

- Methodological Answer : Discrepancies often arise from solvent effects, pH, or impurities. Strategies include:

- Standardized Protocols : Use deuterated solvents (CDCl₃ or DMSO-d₆) and consistent concentrations.

- 2D NMR : HSQC and NOESY to assign ambiguous signals and confirm spatial relationships (e.g., hydroxy-methoxymethyl interactions) .

- Cross-Referencing : Compare with structurally analogous compounds, such as tert-butyl 3-(4-cyclopropyl-triazolyl)piperidine-1-carboxylate, where cyclopropyl and sulfanyl groups exhibit distinct splitting patterns .

Q. What strategies mitigate thermal instability during prolonged storage of this compound?

- Methodological Answer :

- Storage Conditions : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group.

- Stabilizers : Add desiccants (e.g., molecular sieves) to containers.

- Empirical Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track degradation .

Q. How can computational modeling predict reactivity at the 3-hydroxy and methoxymethyl positions for selective derivatization?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks. For example, the hydroxy group’s lower activation energy favors esterification over methoxymethyl modification .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DCM vs. THF) to optimize selectivity .

Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Target enzymes like kinases or proteases using fluorogenic substrates (e.g., AMC-tagged peptides).

- Cellular Uptake Studies : Radiolabel the compound with C or use fluorescent tags (e.g., BODIPY) to track intracellular distribution .

- Metabolic Stability : Incubate with liver microsomes and monitor degradation via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.